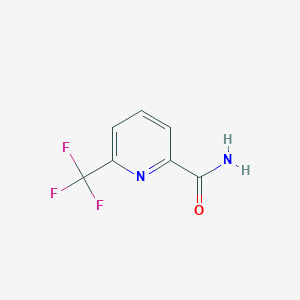

6-(Trifluoromethyl)picolinamide

Overview

Description

6-(Trifluoromethyl)picolinamide is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cobalt-Catalyzed Synthesis of Isoquinolines

6-(Trifluoromethyl)picolinamide has been utilized as a directing group in the cobalt-catalyzed synthesis of isoquinolines, a class of heterocyclic aromatic compounds. This method features good functional group tolerance and excellent regioselectivity, enabling the efficient synthesis of isoquinolines through C-H/N-H bonds activation using oxygen as a terminal oxidant (Kuai, Wang, Li, Yang, & Cui, 2017).

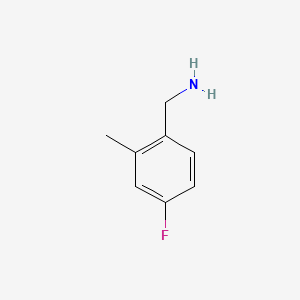

Palladium-Catalyzed Alkylation of Benzylamide Substrates

Picolinamide has been applied in a palladium-catalyzed method for functionalizing the ortho-C(sp2)-H bonds of benzylamine substrates. This process showcases the ability to easily install and remove the picolinamide group, providing a new strategy for preparing highly functionalized benzylamines (Zhao & Chen, 2011).

Mercury Ion-Selective Optode Development

Trityl-picolinamide (T-Pico) has been utilized to develop a disposable ion-selective optode for mercury. This sensor, based on an ion-exchange mechanism, indicates mercury concentration through a color change and demonstrates good selectivity over various cations (Kuswandi, Nuriman, Dam, Reinhoudt, & Verboom, 2007).

Development of Multikinase Inhibitors for Anticancer Applications

A benzothiazole derivative containing a picolinamide moiety has shown promising broad-spectrum antiproliferative activity against various human cancer cell lines. This compound, a potent multikinase inhibitor, demonstrated nanomolar-level inhibitory activity against oncogenic kinases involved in tumorigenesis and angiogenesis (El-Damasy, Cho, Nam, Pae, & Keum, 2016).

Treatment of Radioactive Waste

Calix[6]arene-based picolinamide ligands have been synthesized to study their extraction and complexation properties for lanthanide(III) and actinide(III) metal ions. These ligands, utilized in radioactive waste treatment, demonstrate high efficiency in extracting trivalent metal ions even at high nitric acid concentrations (Macerata et al., 2010).

Nickel-Catalyzed Trif

luoromethylation in WaterIn a novel application, picolinamide was used as a directing group in the nickel(II)-catalyzed site-selective C-H bond trifluoromethylation of arylamine in water. This method enabled moderate to good yields and could be applied in the green synthesis of acid red 266, demonstrating both environmental and industrial relevance (Xu, Qiao, Shen, Chai, Shen, & Zhang, 2017).

Anticancer Agents Development

Picolinamide ligands have been incorporated into novel rhodium, iridium, and ruthenium half-sandwich complexes, showing promising cytotoxicities as potential anticancer agents. The impact of halide presence, position, and number was significant on the cytotoxicity, with one ruthenium complex being more effective than cisplatin under certain conditions (Almodares, Lucas, Crossley, Basri, Pask, Hebden, Phillips, & McGowan, 2014).

Bacterial Oxidation of Picolinamide

The bacterial oxidation pathway of picolinamide, a photolytic product of Diquat, has been elucidated, revealing insights into microbial metabolism and environmental breakdown of this compound. This study demonstrated the ability of certain bacteria to oxidize picolinamide into various products under specific conditions, contributing to our understanding of environmental biodegradation processes (Orpin, Knight, & Evans, 1972).

Sensing Applications in Voltammetric Studies

Picolinamide-phenylenevinylene was investigated for its role in assisting the transfer reaction of Cu(II) cations across a polarized liquid/liquid interface. This research demonstrated the potential of picolinamide derivatives in sensing applications, particularly in improving the sensitivity and selectivity for Cu(II) ions (Lee, Sumranjit, Tongkate, Chung, & Lee, 2014).

Safety and Hazards

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRRJXIDVNINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392870 | |

| Record name | 6-(Trifluoromethyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-84-7 | |

| Record name | 6-(Trifluoromethyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)